molecular formula C10H10Cl2N2 B1600149 1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine CAS No. 202823-67-4

1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine

Cat. No. B1600149
M. Wt: 229.1 g/mol
InChI Key: GZIFYLGNTOAIJJ-UHFFFAOYSA-N
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Description

1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine is a chemical compound with the CAS Number: 202823-67-4 . It has a molecular weight of 229.11 and is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The IUPAC name for this compound is 1,4-dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine . The InChI code is 1S/C10H10Cl2N2/c11-9-7-5-1-2-6(4-3-5)8(7)10(12)14-13-9/h5-6H,1-4H2 .


Physical And Chemical Properties Analysis

This compound is white to cream in color and comes in the form of crystals or powder . It is insoluble in water . The melting point is between 207.5-216.5°C .

Scientific Research Applications

Cycloaddition Reactions

One of the significant applications of derivatives similar to 1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine is in cycloaddition reactions. For instance, a study by Halton and Russell (1991) demonstrated that 9,9-Dichloro-1,4-dihydro-4a,8a-methanonaphthalene, a derivative, adds electron-deficient dienophiles to give adducts in specific conditions, suggesting potential in synthetic chemistry applications (Halton & Russell, 1991).

Synthesis of Heterocycles

Derivatives of 1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine have been used in synthesizing norbornadiene-fused heterocycles, as demonstrated by Kobayashi, Sugawara, and Nikaeen (1998). Their research involved synthesizing 5,8-Dihydro-5,8-methanophthalazines and exploring their regioselective ring cleavage and skeletal rearrangement (Kobayashi, Sugawara, & Nikaeen, 1998).

Biological Evaluation

The derivatives of this compound have also been evaluated for biological applications. Kadhim, Alani, and Hussein (2021) synthesized derivatives and screened them for anti-bacterial activity, highlighting potential pharmacological uses (Kadhim, Alani, & Hussein, 2021).

Synthesis of Phthalazinedione and Derivatives

Another research area involves the synthesis of phthalazinedione derivatives. Jin Sung Kim et al. (2002) developed an efficient procedure for synthesizing 6,7-dichloro-5,8-phthalazinedione and its derivatives, indicating the versatility of these compounds in chemical synthesis (Kim et al., 2002).

Suzuki-type Cross-coupling Reactions

Guéry, Parrot, Rival, and Wermuth (2001) described the preparation of 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines through a nucleophilic aromatic substitution and a palladium-catalyzed Suzuki cross-coupling, showing the potential of these compounds in organic synthesis (Guéry et al., 2001).

Preparation of Halogenated Phthalazines

The preparation of halogenated phthalazines, such as 1,4-dichlorophthalazine, has been explored in studies like those by Hirsch and Orphanos (1965), providing insights into the synthetic methodologies of these compounds (Hirsch & Orphanos, 1965).

Safety And Hazards

The compound is stored in a refrigerator . It should be kept in a cool place, in a tightly closed container, and in a dry and well-ventilated place . It is incompatible with strong oxidizing agents . The compound has a GHS07 pictogram and the signal word is "Warning" .

properties

IUPAC Name

3,6-dichloro-4,5-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2/c11-9-7-5-1-2-6(4-3-5)8(7)10(12)14-13-9/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIFYLGNTOAIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C3=C2C(=NN=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423499
Record name 1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine

CAS RN

202823-67-4
Record name 1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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